molecular formula C20H32N2O12 B3048352 Benzene, 1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitro- CAS No. 165254-21-7

Benzene, 1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitro-

Cat. No.: B3048352
CAS No.: 165254-21-7
M. Wt: 492.5 g/mol
InChI Key: RLKFEUVQBGLTFI-UHFFFAOYSA-N
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Description

Benzene, 1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitro- is a complex organic compound with the molecular formula C20H34N2O12 This compound is characterized by its benzene ring substituted with two dinitro groups and multiple ethoxy chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitro- typically involves multi-step organic reactions. The process begins with the nitration of benzene to introduce nitro groups at the desired positions. This is followed by the introduction of ethoxy chains through etherification reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and etherification processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the involvement of potentially hazardous reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The ethoxy chains can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzene, 1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitro- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitro- involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. The ethoxy chains may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene
  • 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene
  • 1-Bromo-2-(2-methoxyethoxy)ethane

Uniqueness

Benzene, 1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitro- is unique due to the presence of both nitro groups and multiple ethoxy chains, which confer distinct chemical reactivity and solubility properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O12/c1-27-3-5-29-7-9-31-11-13-33-19-15-17(21(23)24)18(22(25)26)16-20(19)34-14-12-32-10-8-30-6-4-28-2/h15-16H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKFEUVQBGLTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCOCCOCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572506
Record name 1,2-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-4,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165254-21-7
Record name 1,2-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-4,5-dinitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165254217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-4,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-BIS(2-(2-(2-METHOXYETHOXY)ETHOXY)ETHOXY)-4,5-DINITROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB9V0MDTEJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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